Comparative CYP3A4 Inhibition Potency in Human Liver Microsomes
alpha-Cedrol exhibits potent and selective inhibition of the major drug-metabolizing enzyme CYP3A4. In a direct head-to-head comparison in human liver microsomes, alpha-Cedrol showed markedly stronger inhibition of CYP3A4-mediated midazolam hydroxylation compared to its close structural analogs, beta-cedrene and thujopsene [1].
| Evidence Dimension | CYP3A4 Inhibition (Ki) |
|---|---|
| Target Compound Data | 3.4 μM |
| Comparator Or Baseline | beta-cedrene and thujopsene (only 'moderately blocked' CYP3A4) |
| Quantified Difference | alpha-Cedrol demonstrated marked inhibition, whereas comparators only moderately blocked the enzyme. |
| Conditions | Human liver microsomes; midazolam hydroxylation assay |
Why This Matters
This demonstrates that alpha-Cedrol has a quantifiably greater potential for pharmacokinetic drug interactions than its analogs, a critical consideration for researchers designing in vivo studies or assessing safety profiles.
- [1] Jeong, H. U., et al. (2014). Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes. Journal of Toxicology and Environmental Health, Part A, 77(22-24), 1522-1532. View Source
